molecular formula C10H15N5O2S B6771626 N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide

N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide

Cat. No.: B6771626
M. Wt: 269.33 g/mol
InChI Key: OMGLQZWFHSIMOC-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide is a synthetic organic compound characterized by its unique triazole and sulfonamide functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2S/c1-14-10(7-12-13-14)18(16,17)15(6-2-5-11)8-9-3-4-9/h7,9H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGLQZWFHSIMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)S(=O)(=O)N(CCC#N)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For instance, 3-methyl-1H-1,2,4-triazole can be prepared by reacting methyl hydrazine with formamide under acidic conditions.

  • Sulfonamide Formation: : The sulfonamide group is introduced by reacting the triazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

  • N-Alkylation: : The final step involves the N-alkylation of the triazole sulfonamide with 2-cyanoethyl bromide and cyclopropylmethyl bromide under basic conditions, typically using sodium hydride or potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonamide group, potentially forming sulfonic acids under strong oxidative conditions.

  • Reduction: : Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen, where various alkyl or aryl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Primary amines.

    Substitution: N-alkyl or N-aryl derivatives of the original compound.

Scientific Research Applications

N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its triazole and sulfonamide moieties, which are known to exhibit various biological activities.

  • Biological Studies: : The compound can be used as a probe to study enzyme interactions and inhibition, especially those involving sulfonamide-sensitive enzymes.

  • Chemical Biology: : It serves as a building block for the synthesis of more complex molecules used in chemical biology research.

  • Industrial Applications: : Potential use in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanoethyl)-N-(methyl)-3-methyltriazole-4-sulfonamide: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    N-(2-cyanoethyl)-N-(cyclopropylmethyl)-1,2,4-triazole-3-sulfonamide: Variation in the position of the sulfonamide group on the triazole ring.

Uniqueness

N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide is unique due to the combination of its cyanoethyl and cyclopropylmethyl groups, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and applications compared to its analogs.

This compound’s distinct structure allows for specific interactions with biological targets, making it a valuable molecule for further research and development in various scientific fields.

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